molecular formula C15H15BrN2O2 B1405647 tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate CAS No. 1419874-03-5

tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No. B1405647
M. Wt: 335.2 g/mol
InChI Key: NSVUMQIOUNYINP-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate” is a chemical compound . Unfortunately, there is not much information available about this specific compound.

Scientific Research Applications

Synthesis of Complex Organic Structures

Gamma-Carbolines and Heteropolycycles

A study conducted by Zhang and Larock (2003) demonstrated the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes to tert-butylimines, which were then subjected to palladium-catalyzed intramolecular iminoannulation. This process afforded various gamma-carboline derivatives with additional rings fused across the 4- and 5-positions in good to excellent yields. The study indicates the utility of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate derivatives in constructing complex polycyclic structures which are significant in medicinal chemistry and materials science (Zhang & Larock, 2003).

Spirocyclic Indoline Lactone

Another research by Hodges et al. (2004) involved base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This work underscores the versatility of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate derivatives in synthesizing spirocyclic structures, which have applications in developing therapeutic agents and materials with unique properties (Hodges, Wang, & Riley, 2004).

Pharmaceutical Research Applications

Synthesis of Potent 5-HT6 Antagonist

A potent 5-HT6 antagonist, derived from an epiminocyclohept[b]indole scaffold, was synthesized on a multi-gram scale using an efficient chiral resolution of the intermediate tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate. This process, detailed by Isherwood et al. (2012), highlights the application of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate derivatives in the development of novel pharmaceutical agents (Isherwood et al., 2012).

properties

IUPAC Name

tert-butyl 5-bromo-3-(cyanomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-8-11(16)4-5-13(12)18/h4-5,8-9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVUMQIOUNYINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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